molecular formula C14H19NO4 B8715429 Ethyl 4-(2,4-dimethyl-3-nitrophenyl)butanoate

Ethyl 4-(2,4-dimethyl-3-nitrophenyl)butanoate

Cat. No. B8715429
M. Wt: 265.30 g/mol
InChI Key: IBDCOYIHQWSJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,4-dimethyl-3-nitrophenyl)butanoate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 4-(2,4-dimethyl-3-nitrophenyl)butanoate

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

ethyl 4-(2,4-dimethyl-3-nitrophenyl)butanoate

InChI

InChI=1S/C14H19NO4/c1-4-19-13(16)7-5-6-12-9-8-10(2)14(11(12)3)15(17)18/h8-9H,4-7H2,1-3H3

InChI Key

IBDCOYIHQWSJIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=C(C(=C(C=C1)C)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-necked flask equipped with a thermometer, a gas inlet, and a magnetic stirring bar was charged under argon with MnBr2 (320 mg, 1.5 mmol) in DMPU (25 ml). CuCl (85 mg, 1 mmol), ethyl 4-bromobutyrate (5.85 g, 30 mmol) and Et2Zn (2.7 ml, 27 mmol) were successively added. The reaction mixture turned dark red and was stirred for 4 h at 25° C. After cooling to −30° C., a solution of Cl2Pd(dppf) (0.925 g, 10 mmol) and 2,4-dimethyl-3-nitroiodobenzene (6.93 g, 25 mmol) in anhydrous THF (25 ml) was slowly added. The reaction mixture was warmed to 25° C. for 30 min and was then stirred at 65° C. overnight and quenched with an aqueous 2N HCl solution (100 ml). This mixture was extracted with CH2Cl2 three times, and the organic layer was dried over anhydrous Na2SO4. The solvent was removed under reduced pressure, and the crude residue obtained was purified by Biotage (hexane/EtOAc, 0-30%, 40 min) to give 4.5 g of yellow oily products (68%). 1H-NMR δ (CDCl3, 300 MHz): 7.13 (d, J=7.8 Hz, 1H), 7.03 (d, J=7.8 Hz, 1H), 4.12 (q, J=7.2 Hz, 2H), 2.64 (t, J=7.8 Hz, 2H), 2.34 (t, J=7.8 Hz, 2H), 2.23 (s, 3H), 2.20 (s, 3H), 1.86 (m, J=7.8 Hz, 2H), 1.24 (t, J=7.8 Hz, 3H).
[Compound]
Name
MnBr2
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cl2Pd(dppf)
Quantity
0.925 g
Type
reactant
Reaction Step Two
Quantity
6.93 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.85 g
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
85 mg
Type
catalyst
Reaction Step Three

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